molecular formula C28H27NO3 B11945994 Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate CAS No. 853329-70-1

Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate

Cat. No.: B11945994
CAS No.: 853329-70-1
M. Wt: 425.5 g/mol
InChI Key: PECRRTNJXOUWJY-UHFFFAOYSA-N
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Description

Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is a complex organic compound that features a biphenyl group, an indolizine ring, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated biphenyl derivatives.

Comparison with Similar Compounds

  • Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylate
  • Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylate
  • Ethyl 3-(4-biphenylcarbonyl)-7-ethyl-1H-indole-2-carboxylate

Uniqueness: Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and synthetic applications .

Biological Activity

Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-7-tert-butyl-1-indolizinecarboxylate, also known by its CAS number 853329-70-1, is a complex organic compound that has garnered attention in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C28H27NO3
  • Molecular Weight : 425.5 g/mol
  • IUPAC Name : Ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate

The compound features a biphenyl group and an indolizine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the biphenyl moiety enhances its binding affinity to biological targets, potentially modulating their activity through competitive inhibition or allosteric modulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of signaling pathways associated with cell cycle regulation and apoptosis.

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation in various models. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against RNA viruses. The exact mechanism is still under investigation but may involve interference with viral replication processes.

Comparative Studies

Comparative analysis with structurally similar compounds reveals that the tert-butyl group contributes significantly to the biological activity by enhancing lipophilicity and steric hindrance. This structural feature differentiates it from other indolizine derivatives and may lead to a distinct pharmacological profile.

Compound NameStructure FeatureBiological Activity
Ethyl 3-(4-biphenylcarbonyl)-1H-indole-2-carboxylateLacks tert-butyl groupLower anticancer activity
Ethyl 3-(4-biphenylcarbonyl)-7-methyl-1H-indole-2-carboxylateMethyl instead of tert-butylModerate anti-inflammatory

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy against various human cancer cell lines, demonstrating a strong correlation between structure and activity.
  • Inflammation Model : Another study investigated its effects in a murine model of arthritis, showing significant reduction in joint swelling and inflammatory markers.
  • Viral Inhibition Assay : Research conducted at a virology lab indicated that the compound inhibited viral replication by up to 70% in infected cell cultures.

Properties

CAS No.

853329-70-1

Molecular Formula

C28H27NO3

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(4-phenylbenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C28H27NO3/c1-5-32-27(31)23-18-25(29-16-15-22(17-24(23)29)28(2,3)4)26(30)21-13-11-20(12-14-21)19-9-7-6-8-10-19/h6-18H,5H2,1-4H3

InChI Key

PECRRTNJXOUWJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)(C)C

Origin of Product

United States

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